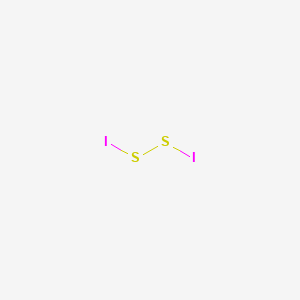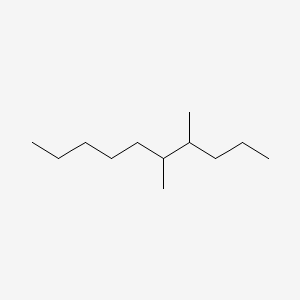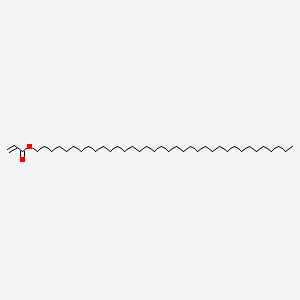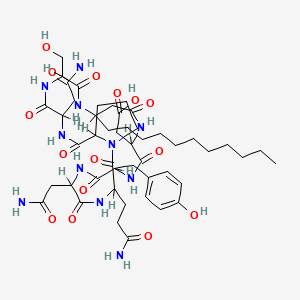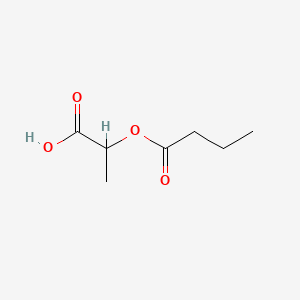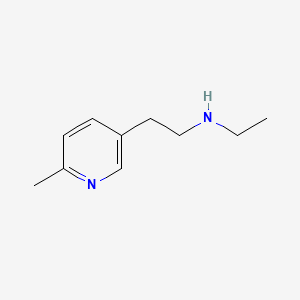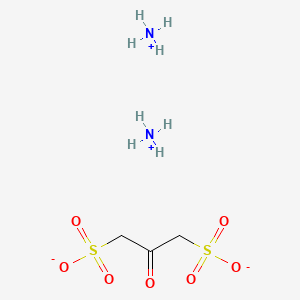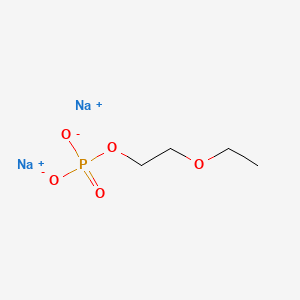
Ethanol, 2-ethoxy-, phosphate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 292-388-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981. The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of EINECS 292-388-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of EINECS 292-388-5 is carried out on a larger scale, utilizing advanced technologies and equipment. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. The production methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 292-388-5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 292-388-5 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of EINECS 292-388-5 depend on the specific type of reaction and the reagents used
Aplicaciones Científicas De Investigación
EINECS 292-388-5 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, EINECS 292-388-5 is utilized to study cellular processes and biochemical pathways.
Industry: EINECS 292-388-5 is used in the manufacturing of various industrial products, including polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of EINECS 292-388-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired outcomes.
Comparación Con Compuestos Similares
EINECS 292-388-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can be based on factors such as reactivity, stability, and applications. Some similar compounds include:
EINECS 203-770-8: Known for its use in chemical synthesis and industrial applications.
EINECS 234-985-5: Utilized in various oxidation and reduction reactions.
EINECS 239-934-0: Recognized for its stability and reactivity in different chemical processes.
EINECS 292-388-5 stands out due to its specific chemical properties and wide range of applications in scientific research and industry.
Propiedades
Número CAS |
90604-91-4 |
|---|---|
Fórmula molecular |
C4H9Na2O5P |
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
disodium;2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P.2Na/c1-2-8-3-4-9-10(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
Clave InChI |
ZCZPUJJNRCTFLT-UHFFFAOYSA-L |
SMILES canónico |
CCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


